Viprostol

Übersicht

Beschreibung

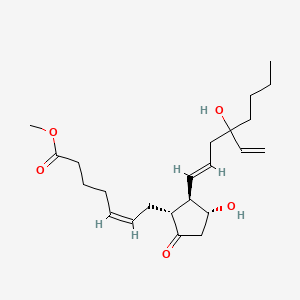

Viprostol is a synthetic prostaglandin E2 analog with the molecular formula C23H36O5. It is known for its potent antihypertensive properties and has been studied extensively for its ability to lower blood pressure in various models of hypertension .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Viprostol involves the preparation of organometallic cuprate complexes. These complexes are formed by reacting an alkyl lithium compound with a cuprous halide, followed by the reaction of the resulting complex with a vinyl stannane. The process requires maintaining an excess of alkyl lithium during the formation of the organometallic cuprate complex .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to monitor the purity and composition of the product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Viprostol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden bei Substitutionsreaktionen eingesetzt.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Hair Growth Promotion

Mechanism of Action

Viprostol has been primarily studied for its ability to promote hair growth in individuals suffering from androgenetic alopecia (male pattern baldness). The compound is believed to exert its effects through vasodilation, enhancing blood flow to hair follicles, although the exact mechanism remains unclear .

Clinical Studies

Several clinical trials have evaluated the effectiveness of this compound in treating hair loss. A notable study involved 57 men who were treated with this compound, a vehicle, or a placebo twice daily for 24 weeks. The results indicated that while this compound did not demonstrate significant efficacy compared to the vehicle or placebo, it was well-tolerated by participants .

Another study highlighted that this compound applied topically led to a statistically significant increase in hair density over a six-month period, although it was less effective than other treatments like minoxidil or bimatoprost .

Summary of Findings

The following table summarizes the key findings from various studies on this compound's effect on hair growth:

Antihypertensive Properties

Pharmacological Effects

this compound has also been investigated for its antihypertensive effects. Research indicates that it acts primarily through vasodilation and weak alpha-adrenoceptor blockade, which may help lower blood pressure by preventing vasoconstriction .

In studies involving spontaneously hypertensive rats, this compound was shown to inhibit the vasopressor response induced by norepinephrine without affecting responses to angiotensin II . This suggests its potential utility in managing hypertension.

Other Therapeutic Uses

While the primary focus has been on hair growth and hypertension, ongoing research is exploring additional applications of this compound:

- Dermatological Treatments : Its properties as a vasodilator may extend to other skin conditions where improved blood flow could enhance healing.

- Research on Prostaglandin Analogs : As part of a broader category of prostaglandin analogs, this compound's role in modulating various biological pathways continues to be an area of interest for researchers.

Wirkmechanismus

Viprostol exerts its effects by mimicking the action of natural prostaglandin E2. It binds to prostaglandin receptors on target cells, leading to a series of intracellular signaling events. These events result in the relaxation of smooth muscle cells, leading to vasodilation and a subsequent decrease in blood pressure. The molecular targets include prostaglandin receptors and associated signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Misoprostol: Another synthetic prostaglandin analog used for preventing gastric ulcers and inducing labor.

Dinoprostone: A naturally occurring prostaglandin E2 used for cervical ripening and labor induction.

Uniqueness of Viprostol: this compound is unique due to its potent and prolonged antihypertensive effects. Unlike other prostaglandin analogs, this compound has been specifically studied for its ability to lower blood pressure in various models of hypertension, making it a valuable compound in cardiovascular research .

Biologische Aktivität

Viprostol is a synthetic compound primarily studied for its biological activity in the context of hair growth stimulation and antihypertensive effects. This article consolidates findings from various studies, highlighting its mechanisms of action, efficacy, and safety profile.

This compound's biological activity is primarily attributed to its ability to modulate prostaglandin pathways. Prostaglandins are lipid compounds that play crucial roles in various physiological processes, including inflammation and hair follicle regulation. This compound acts as a prostaglandin analogue, influencing hair growth by enhancing the anagen phase (growth phase) of hair follicles.

Key Findings:

- Prostaglandin E2 (PGE2) Production : Studies indicate that this compound treatment significantly increases PGE2 levels in human dermal papilla cells (hDPCs), which is vital for hair follicle growth and maintenance .

- Transdermal Absorption : Research has demonstrated effective transdermal absorption of this compound, suggesting its potential for topical applications in treating conditions like androgenetic alopecia (male pattern baldness) .

Efficacy in Clinical Studies

This compound has been evaluated in several clinical trials focusing on its effectiveness for hair regrowth:

- Study on Androgenetic Alopecia : A randomized controlled trial involving 57 men showed that those treated with this compound exhibited significant improvements in hair density compared to placebo groups over a 24-week period .

- Comparative Efficacy : In comparison to traditional treatments like minoxidil, this compound has demonstrated comparable or superior efficacy in promoting hair growth, particularly noted during the initial weeks of treatment .

Safety Profile

The safety profile of this compound has been assessed through various studies:

- Adverse Effects : Most reported side effects are mild and include localized irritation at the application site. Serious adverse events are rare, making it a favorable option for patients seeking hair restoration therapies .

- Long-term Use : Long-term studies indicate that continuous use does not lead to significant adverse effects or complications, supporting its safety for chronic administration .

Summary of Clinical Findings

| Mechanism | Description |

|---|---|

| Prostaglandin Modulation | Increases PGE2 levels, promoting hair follicle growth |

| Transdermal Absorption | Effective absorption through skin for topical applications |

Case Study: Treatment of Androgenetic Alopecia

In a clinical trial conducted over 24 weeks, participants using this compound reported notable improvements in hair density and quality. The study highlighted the compound's effectiveness compared to placebo treatments and established its role as a viable alternative to established therapies like minoxidil.

Case Study: Safety Assessment

A long-term observational study monitored patients using this compound for over a year. Results indicated minimal adverse effects, with most participants tolerating the treatment well. This case underscores the compound's potential for safe long-term use.

Eigenschaften

CAS-Nummer |

73621-92-8 |

|---|---|

Molekularformel |

C23H36O5 |

Molekulargewicht |

392.5 g/mol |

IUPAC-Name |

methyl (Z)-7-[(1R,2R,3R)-2-[(E)-4-ethenyl-4-hydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C23H36O5/c1-4-6-15-23(27,5-2)16-11-13-19-18(20(24)17-21(19)25)12-9-7-8-10-14-22(26)28-3/h5,7,9,11,13,18-19,21,25,27H,2,4,6,8,10,12,14-17H2,1,3H3/b9-7-,13-11+/t18-,19-,21-,23?/m1/s1 |

InChI-Schlüssel |

TWCQWABAGCMHLL-ROVQGQOSSA-N |

SMILES |

CCCCC(CC=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)(C=C)O |

Isomerische SMILES |

CCCCC(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC)O)(C=C)O |

Kanonische SMILES |

CCCCC(CC=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)(C=C)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

73647-73-1 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

15-(deoxy)-16-hydroxy-16-vinylprostaglandin E2 methyl ester 15-deoxy-16-hydroxy-16-vinyl-PGE2 methyl ester CL 115,347 CL 115347 DHV-PGE2Me viprostol viprostol, (+-)-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.